molecular formula C23H22ClN3O3S B6484755 2-chloro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide CAS No. 393834-60-1

2-chloro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide

Cat. No. B6484755
CAS RN: 393834-60-1
M. Wt: 456.0 g/mol
InChI Key: OXWPOXBLWAKTLY-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide (also known as CNP-S) is a synthetic compound that has recently been studied for its potential applications in scientific research. This compound has a number of unique properties that make it an attractive candidate for use in laboratory experiments. CNP-S has been used in various studies to explore its effects on biochemical and physiological processes, as well as its potential as a therapeutic agent.

Scientific Research Applications

CNP-S has been studied for its potential applications in scientific research. It has been used in various studies to explore its effects on biochemical and physiological processes, as well as its potential as a therapeutic agent. For example, CNP-S has been used to study the effects of oxidative stress on cells, as well as to study the role of nitric oxide in inflammation. In addition, CNP-S has been used to study the regulation of gene expression in cancer cells.

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra . This suggests that the compound might also target a protein or enzyme in the Mycobacterium tuberculosis H37Ra.

Mode of Action

It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . This suggests that the compound might interact with its target in a way that inhibits the growth or function of the bacteria.

Biochemical Pathways

Given that similar compounds have shown anti-tubercular activity , it’s possible that this compound affects pathways related to the survival and replication of Mycobacterium tuberculosis.

Result of Action

Similar compounds have shown significant inhibitory activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also have a similar effect.

Advantages and Limitations for Lab Experiments

CNP-S has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize and purify, and it is stable over a wide range of temperatures and pH levels. In addition, it has a number of unique properties that make it an attractive candidate for use in scientific research. However, there are also some limitations to its use in laboratory experiments. For example, CNP-S has a relatively short half-life, which means that it must be used quickly after synthesis. In addition, it is not soluble in water, which can limit its use in certain types of experiments.

Future Directions

There are a number of potential future directions for the use of CNP-S in scientific research. One potential direction is to explore its potential as a therapeutic agent for certain types of cancer. In addition, further research could be conducted to explore its effects on other biochemical and physiological processes, such as its potential as an anti-inflammatory agent or as an antioxidant. Finally, further research could be conducted to explore the mechanism of action of CNP-S and to identify new potential applications for the compound.

Synthesis Methods

CNP-S can be synthesized using a multi-step process that involves the reaction of 2-chloro-N-phenylbenzamide with 4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenol. The reaction is conducted in an inert atmosphere and at an elevated temperature. The reaction yields a product that is then purified and characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR).

properties

IUPAC Name

2-chloro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O3S/c24-21-8-2-1-7-20(21)23(28)26-18-10-12-19(13-11-18)31(29,30)27-15-4-3-9-22(27)17-6-5-14-25-16-17/h1-2,5-8,10-14,16,22H,3-4,9,15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWPOXBLWAKTLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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